

2,6-Dimethylaniline hydrochloride CAS number 21436-98-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethylaniline hydrochloride

Cat. No.: B150211

[Get Quote](#)

An In-depth Technical Guide to **2,6-Dimethylaniline Hydrochloride** (CAS No. 21436-98-6)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **2,6-Dimethylaniline hydrochloride** (CAS No. 21436-98-6), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The narrative synthesizes fundamental chemical principles with practical, field-proven applications, focusing on the causality behind synthetic choices and analytical methodologies.

Compound Overview and Significance

2,6-Dimethylaniline hydrochloride is the salt form of 2,6-dimethylaniline (also known as 2,6-xylidine), a primary arylamine.^[1] Its primary significance lies in its role as a key starting material and building block in organic synthesis.^[2] Most notably, it is an indispensable precursor in the manufacturing of several widely used local anesthetics, including lidocaine, bupivacaine, and mepivacaine, making it a compound of immense interest to the pharmaceutical industry.^{[2][3]} The hydrochloride form enhances water solubility and stability, facilitating its use in various reaction conditions.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The properties of **2,6-Dimethylaniline hydrochloride** are well-defined, enabling its reliable identification and use.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	21436-98-6	[2]
Molecular Formula	$C_8H_{11}N \cdot HCl$ (or $C_8H_{12}ClN$)	[4]
Molecular Weight	157.64 g/mol	[2]
Appearance	White to pale brown or off-white powder or crystals	[4]
Melting Point	~275 °C (decomposes)	
Solubility	Soluble in water; Slightly soluble in DMSO and Methanol	[4]
InChI Key	QNWMFJDRMZWN- UHFFFAOYSA-N	[2] [5]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint for the compound, crucial for quality control and reaction monitoring.

- Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt is distinct from its free base. The protonated amine group ($-NH_3^+$) exhibits a characteristic broad absorption band in the $2800\text{-}3200\text{ cm}^{-1}$ region due to N-H stretching vibrations.[\[2\]](#) This contrasts with the sharper N-H stretches seen in the free base around $3300\text{-}3500\text{ cm}^{-1}$. Aromatic C-H stretches are typically observed just above 3000 cm^{-1} .[\[2\]](#)[\[6\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: The proton NMR spectrum provides a clear structural map. Key signals include a singlet for the six protons of the two equivalent methyl groups, distinct signals for the aromatic protons on the benzene ring, and a broad signal for the ammonium protons.[\[2\]](#)[\[5\]](#)
 - ^{13}C NMR: The carbon spectrum reveals the unique carbon environments within the molecule, confirming the presence of the two methyl carbons, the four distinct aromatic

carbons, and the amine-substituted carbon.[1][2]

Synthesis and Manufacturing Pathways

The synthesis of **2,6-Dimethylaniline hydrochloride** can be approached from several angles, from direct salt formation to more complex industrial preparations of its precursor. The choice of pathway is dictated by scale, available starting materials, and desired purity.

Direct Salt Formation (Laboratory Scale)

The most straightforward preparation involves the acid-base reaction between 2,6-dimethylaniline (the free base) and hydrochloric acid. This method is ideal for laboratory use where the free base is commercially available.

Diagram: Direct Synthesis of 2,6-Dimethylaniline HCl

[Click to download full resolution via product page](#)

Caption: Workflow for direct hydrochloride salt formation.

Industrial Precursor Synthesis: Amination of 2,6-Dimethylphenol

On an industrial scale, producing the 2,6-dimethylaniline precursor is often more economical. One established method is the amination of 2,6-dimethylphenol.

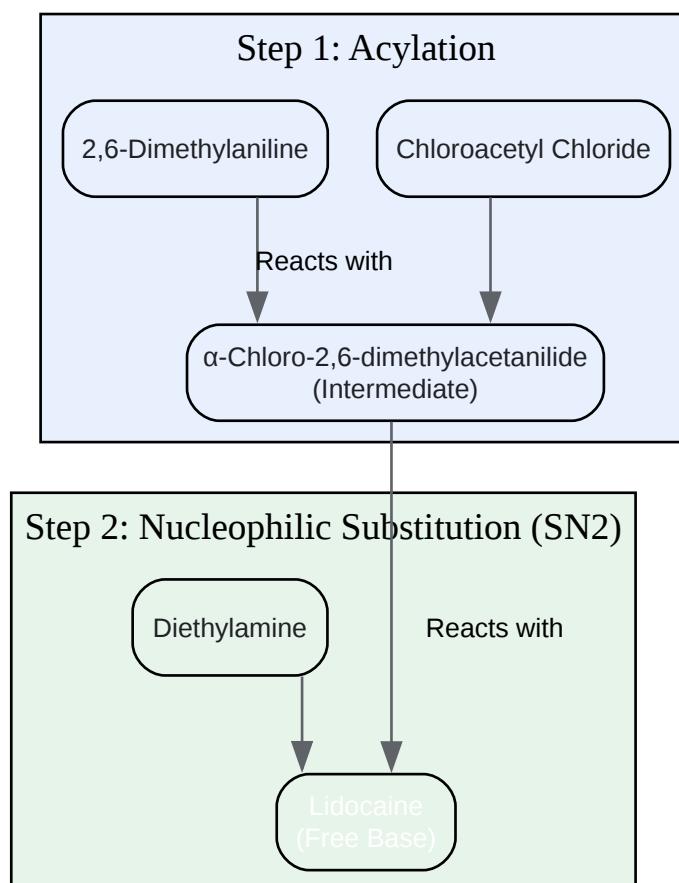
This process involves reacting the phenol with ammonia at high temperatures (200–400°C) in the presence of a hydrogen transfer catalyst, such as palladium on carbon (Pd/C).^[7] The causality here is clear: the catalyst facilitates the substitution of the hydroxyl group with an amino group, a reaction that would otherwise require prohibitively high energy. Water is often present, and the reaction can be run under hydrogen pressure to maintain catalyst activity and drive the conversion, resulting in high yields of the desired aniline.^[7]

Advanced Laboratory Synthesis: From 2,6-Dimethylacetanilide

For specific research applications, alternative syntheses from different precursors may be employed. One documented route starts from 2,6-dimethylacetanilide.^{[8][9]}

Experimental Protocol: Synthesis from 2,6-Dimethylacetanilide^[8]

- Reagent Preparation: A solution of 2,6-dimethylacetanilide in dichloromethane is cooled to 0°C.
- Activation: Trifluoromethanesulfonic anhydride (Tf₂O) is added dropwise. This step activates the amide for subsequent nucleophilic attack. The mixture is stirred for 30 minutes.
- Grignard & Transmetalation: In a separate flask, an organocerium reagent is freshly prepared from a Grignard reagent (e.g., ethylmagnesium bromide) and a cerium salt. The use of cerium is critical; it generates a less basic, more selective organometallic nucleophile compared to the Grignard reagent alone, minimizing side reactions.


- Coupling Reaction: The activated amide solution is transferred to the organocerium reagent at -78°C and stirred for 2 hours.
- Work-up and Quenching: The reaction is quenched with aqueous HCl. This hydrolyzes the intermediate and protonates the newly formed amine.
- Extraction and Purification: The mixture is basified (e.g., with NH₄OH) to deprotonate the amine, allowing for its extraction into an organic solvent like diethyl ether.
- Salt Formation and Isolation: The combined organic layers are washed, dried, and then acidified with a solution of HCl in an organic solvent (e.g., ethyl acetate). This precipitates the desired **2,6-dimethylaniline hydrochloride**, which is then isolated by concentrating the solution under reduced pressure.^[8]

This multi-step protocol is a self-validating system; the specific temperatures, reagents, and extraction steps are all designed to maximize yield and purity by controlling reactivity and facilitating separation.

Core Application: Synthesis of Lidocaine

The most prominent application of 2,6-dimethylaniline is in the synthesis of the local anesthetic Lidocaine.^{[3][10]} This two-step process is a classic example of amine acylation followed by nucleophilic substitution and is frequently performed in introductory organic chemistry labs.^[10]

Diagram: Two-Step Synthesis of Lidocaine

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from 2,6-dimethylaniline to Lidocaine.

Experimental Protocol: Synthesis of Lidocaine[3][11][12]

- Part 1: Synthesis of α -Chloro-2,6-dimethylacetanilide (Intermediate)
 - Reaction Setup: Dissolve 2,6-dimethylaniline in a solvent like glacial acetic acid.[11]
 - Acylation: Add chloroacetyl chloride to the solution. This is a highly reactive acid chloride that readily acylates the nucleophilic amine.[11][12] The reaction is typically exothermic.
 - Buffering (Critical Step): Sodium acetate is often added to the reaction mixture.[3] Causality: The acylation reaction produces HCl as a byproduct. This HCl can protonate the starting aniline, rendering it non-nucleophilic and stopping the reaction. Sodium acetate

acts as a base to neutralize the generated HCl, ensuring the aniline remains available for acylation.[12]

- Isolation: The intermediate product, α -chloro-2,6-dimethylacetanilide, precipitates from the solution and is isolated via vacuum filtration.[13]
- Part 2: Synthesis of Lidocaine (Final Product)
 - Reaction Setup: Suspend the intermediate from Part 1 in a suitable solvent such as toluene.[3]
 - Nucleophilic Substitution: Add an excess of diethylamine and reflux the mixture.[3] The diethylamine acts as a nucleophile, displacing the chloride atom in an S_N2 reaction. The carbonyl group adjacent to the C-Cl bond facilitates this displacement.[11]
 - Work-up: After cooling, the byproduct (diethylammonium chloride) is filtered off. The toluene filtrate, containing the lidocaine free base, is washed with water to remove any remaining water-soluble impurities.[3]
 - Isolation: The toluene is removed via distillation or rotary evaporation to yield crude lidocaine.[3] For pharmaceutical use, this would be followed by conversion to its hydrochloride salt for enhanced water solubility and purification by recrystallization.[13]

Modern Analytical Methodologies

Ensuring the purity of **2,6-Dimethylaniline hydrochloride** and quantifying it in various matrices requires robust and validated analytical methods. The choice of technique depends on the required sensitivity and the sample matrix.[14]

Comparative Overview of Techniques

Technique	Common Use	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Source(s)
UPLC-UV	Purity testing, separation of isomers, quantification in raw materials	0.007 µg/mL	0.02 µg/mL	[14][15]
HPLC-ED	Trace analysis of impurities in pharmaceutical preparations	0.8 ng/mL	1.5 ng/mL	[14][16]
GC-MS	Identification of volatile impurities, analysis in environmental samples	0.20 ppb (in milk)	Not Specified	[1][14]

Validated Protocol: RP-UPLC for Purity and Isomer Separation

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed and resolution over traditional HPLC, making it ideal for quality control.

Protocol: Isocratic RP-UPLC Method[15]

- Objective: To separate and quantify 2,6-dimethylaniline from its positional isomers and related impurities.
- Instrumentation & Column: An Acquity UPLC system with a CSH Phenyl Hexyl column (100 mm × 2.1 mm, 1.7 µm). Rationale: The phenyl-hexyl stationary phase provides unique selectivity for aromatic compounds and their isomers, which is critical for this analysis.

- Mobile Phase: A mixture of 10 mM sodium phosphate buffer (pH 3.5) and acetonitrile in an 86:14 (v/v) ratio. The isocratic elution simplifies the method and improves reproducibility.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C. Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak shape.
- Detection: UV detector set to 210 nm.
- Sample Preparation: Prepare a stock solution by dissolving the sample in a 50:50 acetonitrile/water mixture. Perform serial dilutions to achieve a final concentration within the method's linear range. Filter the final solution through a 0.45 µm filter before injection.
- Validation: This method has been validated according to ICH guidelines, demonstrating robustness, with resolution (Rs) between isomers >1.5.[15]

Safety, Toxicology, and Handling

As with all aromatic amines, 2,6-Dimethylaniline and its hydrochloride salt must be handled with appropriate care.

Safe Handling and Personal Protective Equipment (PPE)

- Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[4][17]
- Personal Protection: Wear suitable protective clothing, chemical-impermeable gloves (inspected prior to use), and tightly fitting safety goggles.[4][18]
- Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Contaminated clothing should be laundered separately before reuse.[4][17]

Storage and Incompatibility

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

- Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and halogens.[4]

Toxicological Profile

- Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[19][20] The oral LD50 in rats for the free base is approximately 840 mg/kg.[1][19]
- Carcinogenicity: 2,6-Dimethylaniline is classified by IARC as possibly carcinogenic to humans (Group 2B) based on sufficient evidence in experimental animals.[4][21] The state of California lists it as a chemical known to cause cancer.[18]
- Metabolism and Health Effects: In humans, 2,6-dimethylaniline is a known metabolite of drugs like lidocaine.[1][21][22] It can form adducts with hemoglobin, and exposure can lead to methemoglobinemia.[21][22]

First Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][18]
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]
- Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[4]

References

- Lidocaine. (n.d.). IS MUNI.
- 2,6-Dimethylaniline. (n.d.). PubChem.
- Synthesis of Lidocaine. (n.d.). University of Missouri-St. Louis.
- Safety data sheet. (2023). CPACheM.
- 2,6-Dimethylaniline (2,6-Xylidine). (1993). IARC Publications.
- The Preparation of Lidocaine. (1983). Journal of Chemical Education.

- Marisetti, V., & Katari, N. K. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. *Chromatographia*.
- 2,6-DIMETHYLANILINE (2,6-XYLIDINE). (1993). NCBI Bookshelf.
- Lidocaine Synthesis Lab. (n.d.). EduBirdie.
- The 2-Step Synthesis of Lidocaine. (n.d.). Course Hero.
- Safety Data Sheet: 2,6-Dimethylaniline. (n.d.). Carl ROTH.
- 2,6-Dimethylaniline (T3D4218). (n.d.). T3DB.
- Process for the preparation of 4-chloro-2,6-dialkylanilines. (1983). Google Patents.
- Synthesis of 2,6-dimethylaniline. (n.d.). PrepChem.com.
- Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. (2002). PubMed.
- Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. (2002). ResearchGate.
- Chemical process for forming 2,6-dimethylaniline. (1976). Google Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. is.muni.cz [is.muni.cz]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2,6-DIMETHYLANILINE HYDROCHLORIDE(21436-98-6) 1H NMR [m.chemicalbook.com]
- 6. 2,6-DIMETHYLANILINE HYDROCHLORIDE(21436-98-6) IR Spectrum [m.chemicalbook.com]
- 7. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]
- 8. 2,6-DIMETHYLANILINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. 2,6-DIMETHYLANILINE HYDROCHLORIDE | 21436-98-6 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cerritos.edu [cerritos.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments | Semantic Scholar [semanticscholar.org]
- 16. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. cpachem.com [cpachem.com]
- 20. fishersci.com [fishersci.com]
- 21. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. publications.iarc.who.int [publications.iarc.who.int]
- To cite this document: BenchChem. [2,6-Dimethylaniline hydrochloride CAS number 21436-98-6]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b150211#2-6-dimethylaniline-hydrochloride-cas-number-21436-98-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com